3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a piperidine ring, a triazole ring, and a thiadiazole ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps and specific reaction conditions The synthetic route typically starts with the preparation of the piperidine derivative, followed by the formation of the triazole and thiadiazole rings
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the piperidine derivative.
Step 2: Formation of the triazole ring through cyclization reactions.
Step 3: Formation of the thiadiazole ring.
Step 4: Introduction of the phenylsulfanyl and methylsulfonyl groups.
-
Industrial Production Methods
- Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups.
Reduction: Reduction reactions can occur at the triazole and thiadiazole rings.
Substitution: The phenylsulfanyl and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
-
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may bind to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
-
Uniqueness
- The unique combination of the piperidine, triazole, and thiadiazole rings, along with the phenylsulfanyl and methylsulfonyl groups, distinguishes this compound from others. Its specific structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N5O2S3 |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H19N5O2S3/c1-26(22,23)20-9-5-6-12(10-20)15-17-18-16-21(15)19-14(25-16)11-24-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3 |
InChI Key |
YSNKLMFIHDUURZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)CSC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.